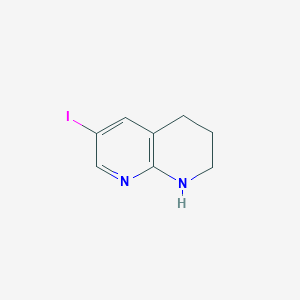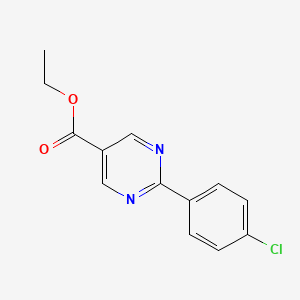![molecular formula C11H19N3O4 B11858984 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that can be further utilized in synthetic chemistry .
Scientific Research Applications
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and functional groups.
1,4-Disubstituted-1,2,3-triazoles: These compounds have two substituents on the triazole ring, which can significantly alter their chemical and biological properties.
Uniqueness
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the diethoxymethyl group and the acetic acid ethyl ester moiety allows for versatile chemical modifications and applications.
Properties
Molecular Formula |
C11H19N3O4 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
ethyl 2-[4-(diethoxymethyl)triazol-1-yl]acetate |
InChI |
InChI=1S/C11H19N3O4/c1-4-16-10(15)8-14-7-9(12-13-14)11(17-5-2)18-6-3/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
OQXWHWPVUARMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)


![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)


![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)

